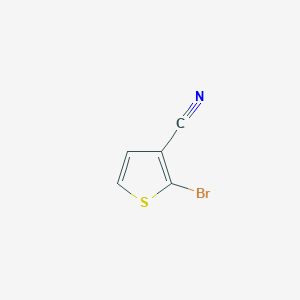

2-Bromothiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

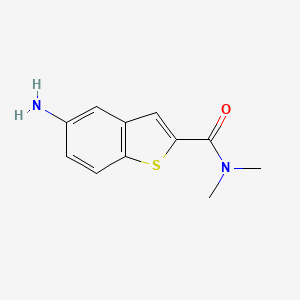

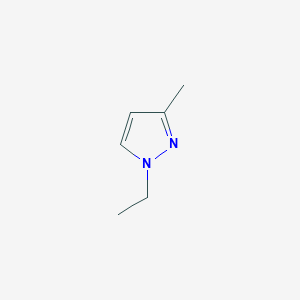

2-Bromothiophene-3-carbonitrile is a chemical compound . It is a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

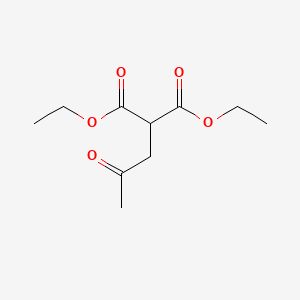

Thiophene-based analogs have been the subject of much research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . 2-Bromothiophene-3-carbonitrile is a derivative of this base structure .Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonitrile has a molecular weight of 189.06 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Nanostructured Polymeric Materials

2-Bromothiophene derivatives, such as 2,2′-bithiophene and 3-dodecylthiophene, have been utilized in the synthesis of nanostructured polymeric materials. These materials demonstrate significant electroactivity, conductivity, and distinct morphological properties. The study of Massoumi et al. (2014) highlights the versatility of these compounds in the development of conjugate copolymers, offering insights into the potential of 2-Bromothiophene-3-carbonitrile in nanostructure formation and material science applications Massoumi, H. Omidi, E. Vessally, & A. Entezami, 2014.

Synthesis of Bromothiophene Polymers

Bromothiophene, including derivatives like 3-Bromothiophene, serves as an essential organic intermediate in synthesizing various thiophene polymers. These polymers have broad applications in organic synthesis, indicating the foundational role of bromothiophene compounds in developing complex organic molecules Wang Deng-yu, 2004.

Catalytic Applications in Organic Synthesis

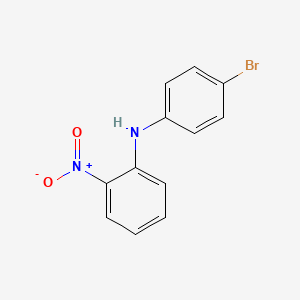

Palladium-catalyzed C-H homocoupling of bromothiophene derivatives has been explored for synthesizing well-defined oligothiophenes. This approach, as discussed by Takahashi et al. (2006), demonstrates the utility of bromothiophene derivatives in facilitating complex coupling reactions, offering valuable pathways for creating precisely structured organic materials Takahashi et al., 2006.

Optoelectronic and Electrical Applications

The compound 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile demonstrates promising optoelectronic and electrical properties. Studies like that of Mansour et al. (2017) have revealed its potential in creating devices with significant open-circuit voltage and short-circuit current, suggesting the applicability of bromothiophene derivatives in the field of electronic materials Mansour, F. A. El-Taweel, R. A. N. Abu El-Enein, & E. El-Menyawy, 2017.

Material Science and Novel Heterocycles

Bithiophene-substituted heterocycles bearing carbonitriles have been synthesized, revealing the versatility of bromothiophene derivatives in creating novel materials with potential applications in various fields, such as pharmaceuticals and material science Ismail & Boykin, 2011.

Safety And Hazards

Propriétés

IUPAC Name |

2-bromothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMDOVNPFWGFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477160 |

Source

|

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiophene-3-carbonitrile | |

CAS RN |

56182-43-5 |

Source

|

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)